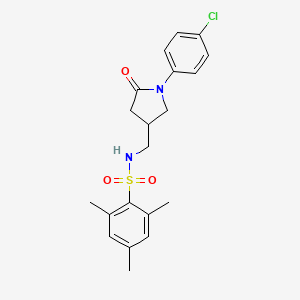
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
BenchChem offers high-quality N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis
This compound has potential applications in asymmetric synthesis . Asymmetric synthesis is crucial for creating compounds with specific chirality, a property important in many drugs and biologically active molecules. The chiral center in this compound could be used to induce chirality in other molecules, making it a valuable intermediate in the synthesis of enantiomerically pure substances .
Electrophilic Cyanation
The related structure of the compound suggests its use in electrophilic cyanation reactions. These reactions are important for introducing a cyanide group into molecules, which can then be transformed into a variety of functional groups, such as carboxylic acids, amines, and amides. This process is valuable in the synthesis of pharmaceuticals and agrochemicals .
Antiviral Activity
Sulfonamide derivatives, which are structurally similar to the compound , have been shown to possess antiviral activity . This suggests that our compound could be explored for its efficacy against viruses, contributing to the development of new antiviral drugs .
Antibiotic Revolution
The sulfonamide group in the compound is reminiscent of sulfonamide drugs, which revolutionized antibiotics. This implies that the compound could be investigated for its antibacterial properties , potentially leading to the discovery of new antibiotics .
Agricultural Applications
Given the biological activity of similar sulfonamide derivatives, this compound could have applications in agriculture. It might be used to develop new pesticides or herbicides , providing a chemical basis for protecting crops against pests and diseases .
Advanced Intermediate for Nitrogen-Rich Molecules
Cyanamides are building blocks for nitrogen-rich molecules, which are important in various fields, including pharmaceuticals and materials science. The compound could serve as an advanced intermediate for constructing such molecules, due to the presence of the cyanamide moiety .
Mécanisme D'action
Target of Action
The compound’s primary targets are Botrytis cinerea and Alternaria alternata , which are major plant pathogens . These pathogens are responsible for various plant diseases, affecting the health and yield of crops.
Mode of Action
The compound acts by inhibiting the mitochondrial respiration of fungi . It blocks the electron transfer within the respiratory chain, causing severe disruption of essential cellular biochemical processes, which results in the cessation of fungal growth .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiratory chain . By inhibiting this pathway, the compound disrupts the production of energy-rich ATP, which is crucial for supporting a range of essential processes in the fungal cell . This leads to the cessation of fungal growth and eventually the death of the pathogen.
Pharmacokinetics
Similar compounds have been shown to be absorbed to some extent after oral administration, with the majority of the dose being eliminated in the feces .
Result of Action
The result of the compound’s action is the effective control of major plant pathogens, including Botrytis cinerea and Alternaria alternata . This leads to healthier plants and improved crop yields.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of the pathogen and its resistance to the compound Additionally, environmental conditions such as temperature, humidity, and pH can affect the stability and activity of the compound
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-13-8-14(2)20(15(3)9-13)27(25,26)22-11-16-10-19(24)23(12-16)18-6-4-17(21)5-7-18/h4-9,16,22H,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHMXMNRMKGYIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

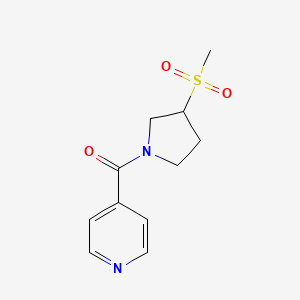
![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)

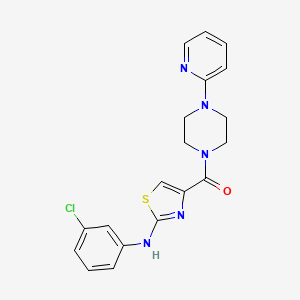
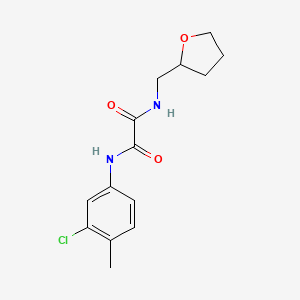
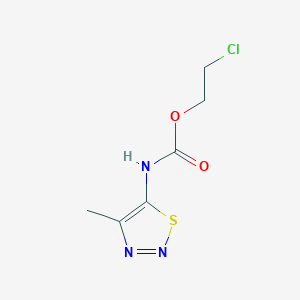
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2353987.png)
![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)
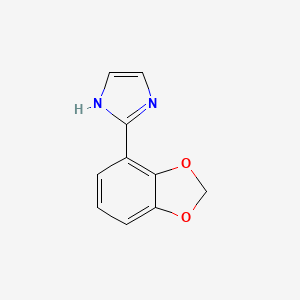

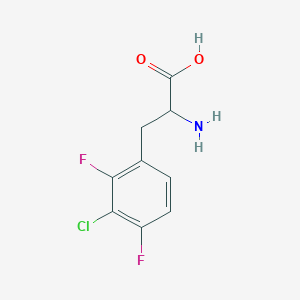

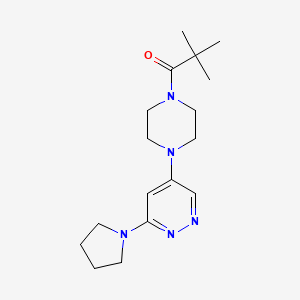
![(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2353997.png)